molecular formula C4H4N4S B13523860 5-Methyl[1,3]thiazolo[3,2-d]tetrazole CAS No. 19949-02-1

5-Methyl[1,3]thiazolo[3,2-d]tetrazole

Katalognummer: B13523860
CAS-Nummer: 19949-02-1
Molekulargewicht: 140.17 g/mol
InChI-Schlüssel: WJXWYCGTBYZXRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl[1,3]thiazolo[3,2-d]tetrazole is a heterocyclic compound that contains both thiazole and tetrazole rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl[1,3]thiazolo[3,2-d]tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with azides, which undergoes cyclization to form the thiazole-tetrazole ring system . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl[1,3]thiazolo[3,2-d]tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Wirkmechanismus

The mechanism of action of 5-Methyl[1,3]thiazolo[3,2-d]tetrazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methyl[1,3]thiazolo[3,2-d]tetrazole is unique due to the combination of thiazole and tetrazole rings in a single molecule. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

19949-02-1

Molekularformel

C4H4N4S

Molekulargewicht

140.17 g/mol

IUPAC-Name

5-methyl-[1,3]thiazolo[2,3-e]tetrazole

InChI

InChI=1S/C4H4N4S/c1-3-2-8-4(9-3)5-6-7-8/h2H,1H3

InChI-Schlüssel

WJXWYCGTBYZXRW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C(=NN=N2)S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.